Structural Differentiation: Carbamoylmethylsulfanyl vs. 5-Amino Substituent at the Thiadiazole 5-Position
The target compound replaces the 5-amino group (–NH₂) of the established VEGFR-2 inhibitor scaffold N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (compound 3) with a carbamoylmethylsulfanyl (–SCH₂CONH₂) substituent [1]. This substitution increases the molecular weight from 252.3 to 300.37 g/mol and introduces a flexible thioether linker terminating in a primary amide group. The primary amide contributes one additional hydrogen-bond donor and one additional hydrogen-bond acceptor compared to the 5-amino analog, potentially enabling interactions with kinase hinge-region residues or solvent-exposed pockets that are inaccessible to the simpler amino congener . Commercial purity for the target compound is specified at ≥95% (HPLC), whereas the 5-amino analog is typically supplied as a synthetic intermediate without guaranteed purity specifications .
| Evidence Dimension | 5-Position substituent identity and molecular weight |
|---|---|
| Target Compound Data | –SCH₂CONH₂; MW 300.37 g/mol; 4 H-bond donors, 6 H-bond acceptors (calculated from SMILES: NC(=O)CSC1=NN=C(NC(=O)C2=CC=CS2)S1) |
| Comparator Or Baseline | –NH₂ (N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide); MW 252.3 g/mol; 3 H-bond donors, 5 H-bond acceptors |
| Quantified Difference | ΔMW = +48.07 g/mol; +1 H-bond donor (primary amide –NH₂); +1 H-bond acceptor (amide C=O) |
| Conditions | Structural comparison based on published chemical structures and SMILES notation |
Why This Matters
The carbamoylmethylsulfanyl group is a chemically distinct, commercially available building block that cannot be generated from the 5-amino analog without a multi-step synthetic sequence involving thiol alkylation with 2-bromoacetamide; researchers requiring this specific substitution pattern must procure the pre-functionalized compound.
- [1] Atta-Allah, S. R.; Farag, P. S.; AboulMagd, A. M. Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors. Bioorg. Chem. 2021, 112, 104923. DOI: 10.1016/j.bioorg.2021.104923 View Source
